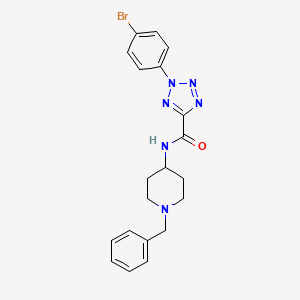
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21BrN6O and its molecular weight is 441.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The compound's chemical structure is characterized by the presence of a benzylpiperidine moiety and a tetrazole ring, which contribute to its biological properties. The molecular formula is C20H23BrN4O, with a molecular weight of approximately 387.313 g/mol.
Research indicates that compounds containing the tetrazole moiety often exhibit significant biological activities, including antimicrobial and anticancer properties. The tetrazole ring can modulate various biochemical pathways, potentially influencing receptor interactions and enzyme inhibition.
Antimicrobial Activity
Tetrazole derivatives have been widely studied for their antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. A study demonstrated that certain tetrazole derivatives exhibited minimum inhibitory concentrations (MICs) against Bacillus subtilis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
Compounds similar to this compound have been evaluated for their anticancer effects. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. For example, derivatives have shown promising results in reducing the viability of cancer cell lines such as HT-29 and TK-10 .
Study 1: Synthesis and Evaluation
A study focused on synthesizing this compound and evaluating its biological activity. The synthesized compound was tested for its binding affinity to various receptors and showed significant interaction with serotonin receptors, indicating its potential as a neuropharmacological agent .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of this compound in a mouse model of cancer. Results indicated that treatment with the compound significantly reduced tumor size compared to controls, with an observed increase in apoptosis markers within the tumor tissue .
Data Tables
| Activity | Tested Strains/Models | Results |
|---|---|---|
| Antimicrobial | Bacillus subtilis | MIC = 100 μg/mL |
| Pseudomonas aeruginosa | MIC = 125 μg/mL | |
| Anticancer | HT-29 (colon cancer) | Reduced viability by 50% at 10 μM |
| TK-10 (renal cancer) | Significant apoptosis induction |
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c21-16-6-8-18(9-7-16)27-24-19(23-25-27)20(28)22-17-10-12-26(13-11-17)14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMNACNRKOSQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













